1-[4-(4-Phenylmethoxyphenoxy)butyl]benzimidazole
Overview
Description
1-[4-(4-Phenylmethoxyphenoxy)butyl]benzimidazole is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzyloxy group attached to a phenoxy moiety, which is further linked to a butyl chain and a benzimidazole core. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Phenylmethoxyphenoxy)butyl]benzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the benzyloxyphenol intermediate: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Etherification: The benzyloxyphenol is then reacted with 1,4-dibromobutane to form the benzyloxyphenoxybutane intermediate.
Cyclization: The final step involves the reaction of the benzyloxyphenoxybutane with o-phenylenediamine under acidic conditions to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Phenylmethoxyphenoxy)butyl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
1-[4-(4-Phenylmethoxyphenoxy)butyl]benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Phenylmethoxyphenoxy)butyl]benzimidazole involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- 1-[4-(4-Phenylmethoxyphenoxy)butyl]benzimidazole oxalate
- 4-[4-(benzyloxy)phenoxy]-1-[4,4-bis(4-fluorophenyl)butyl]-1,2,3,6-tetrahydropyridine oxalate
Uniqueness: this compound is unique due to its specific structural features, such as the benzyloxy and phenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(4-phenylmethoxyphenoxy)butyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-2-8-20(9-3-1)18-28-22-14-12-21(13-15-22)27-17-7-6-16-26-19-25-23-10-4-5-11-24(23)26/h1-5,8-15,19H,6-7,16-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQIEPQHJDGRCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCN3C=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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